molecular formula C22H23ClN4O3S B11075810 4-{[4-(7-chloroquinolin-4-yl)piperazin-1-yl]carbonyl}-N,N-dimethylbenzenesulfonamide

4-{[4-(7-chloroquinolin-4-yl)piperazin-1-yl]carbonyl}-N,N-dimethylbenzenesulfonamide

Cat. No.: B11075810
M. Wt: 459.0 g/mol
InChI Key: SWEVOWIEDQHTQV-UHFFFAOYSA-N
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Description

4-{[4-(7-chloroquinolin-4-yl)piperazin-1-yl]carbonyl}-N,N-dimethylbenzenesulfonamide is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a quinoline moiety, a piperazine ring, and a benzenesulfonamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(7-chloroquinolin-4-yl)piperazin-1-yl]carbonyl}-N,N-dimethylbenzenesulfonamide typically involves multiple steps:

    Formation of the Quinoline Moiety: The quinoline ring is synthesized through a series of reactions starting from aniline derivatives. The process often involves cyclization reactions under acidic or basic conditions.

    Piperazine Ring Formation: The piperazine ring is introduced by reacting the quinoline derivative with piperazine under controlled conditions.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring and the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline moiety can yield quinoline N-oxides, while reduction can lead to amine derivatives.

Mechanism of Action

The mechanism of action of 4-{[4-(7-chloroquinolin-4-yl)piperazin-1-yl]carbonyl}-N,N-dimethylbenzenesulfonamide involves multiple pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(7-chloroquinolin-4-yl)piperazin-1-yl]carbonyl}-N,N-dimethylbenzenesulfonamide is unique due to its combination of a quinoline moiety, piperazine ring, and benzenesulfonamide group, which confer distinct chemical properties and biological activities. Its ability to inhibit autophagy and its potential anticancer applications further distinguish it from other similar compounds.

Properties

Molecular Formula

C22H23ClN4O3S

Molecular Weight

459.0 g/mol

IUPAC Name

4-[4-(7-chloroquinolin-4-yl)piperazine-1-carbonyl]-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C22H23ClN4O3S/c1-25(2)31(29,30)18-6-3-16(4-7-18)22(28)27-13-11-26(12-14-27)21-9-10-24-20-15-17(23)5-8-19(20)21/h3-10,15H,11-14H2,1-2H3

InChI Key

SWEVOWIEDQHTQV-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl

Origin of Product

United States

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